2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-nitrobenzoic acid
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Overview
Description
2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-nitrobenzoic acid is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-nitrobenzoic acid typically involves the reaction of 3,5-dimethylpyrazole with a suitable benzoic acid derivative. One common method is the reaction of 3,5-dimethylpyrazole with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens, nitrating agents.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: 2-(3,5-Dimethyl-pyrazole-1-carbonyl)-3-amino-benzoic acid.
Substitution: Various substituted pyrazole derivatives.
Hydrolysis: 3,5-Dimethylpyrazole and 3-nitrobenzoic acid.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-nitrobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in the modulation of cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar biological activities.
3-Nitrobenzoic acid: A benzoic acid derivative with a nitro group, used in various chemical reactions.
2-(3,5-Dimethyl-pyrazole-1-carbonyl)-benzoic acid: A similar compound without the nitro group.
Uniqueness
2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-nitrobenzoic acid is unique due to the presence of both the pyrazole and nitrobenzoic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H11N3O5 |
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Molecular Weight |
289.24g/mol |
IUPAC Name |
2-(3,5-dimethylpyrazole-1-carbonyl)-3-nitrobenzoic acid |
InChI |
InChI=1S/C13H11N3O5/c1-7-6-8(2)15(14-7)12(17)11-9(13(18)19)4-3-5-10(11)16(20)21/h3-6H,1-2H3,(H,18,19) |
InChI Key |
MDXMVQLISGFXMR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O)C |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O)C |
Origin of Product |
United States |
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